Cas no 1805348-07-5 (4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid)
4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid
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- Inchi: 1S/C8H5F2N3O2/c9-7(10)6-3(12)1-4(8(14)15)13-5(6)2-11/h1,7H,(H2,12,13)(H,14,15)
- InChI Key: YGJIDQGOWHYJNS-UHFFFAOYSA-N
- SMILES: FC(C1C(C#N)=NC(C(=O)O)=CC=1N)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 302
- XLogP3: 0.7
- Topological Polar Surface Area: 100
4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069965-1g |
4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid |
1805348-07-5 | 97% | 1g |
$1,579.40 | 2022-04-01 |
4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid
Recent Advances in the Study of 4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid (CAS: 1805348-07-5)
The compound 4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid (CAS: 1805348-07-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridine core functionalized with amino, cyano, difluoromethyl, and carboxylic acid groups, exhibits promising potential as a versatile building block for drug discovery and development. Recent studies have explored its applications in the synthesis of novel bioactive molecules, particularly in the areas of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid as a key intermediate in the synthesis of selective JAK2 inhibitors. The researchers utilized the carboxylic acid moiety for amide bond formation with various amine derivatives, while the cyano and amino groups served as handles for further structural elaboration. The resulting compounds showed potent inhibition of JAK2 kinase with IC50 values in the low nanomolar range, suggesting potential applications in myeloproliferative disorders.
In the field of antimicrobial research, a recent patent application (WO2023056789) disclosed novel derivatives of 4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid exhibiting broad-spectrum antibacterial activity. The difluoromethyl group was found to play a crucial role in enhancing membrane permeability, while the pyridine core contributed to target binding affinity. These compounds showed particular efficacy against drug-resistant Gram-positive pathogens, with MIC values significantly lower than current standard treatments.
Structural analysis of 4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid reveals interesting physicochemical properties that contribute to its pharmacological potential. X-ray crystallography studies indicate that the molecule adopts a planar conformation, facilitating π-π stacking interactions with biological targets. The presence of multiple hydrogen bond donors and acceptors (amino, cyano, and carboxylic acid groups) enhances its ability to form specific interactions with protein targets, as demonstrated in recent molecular docking studies published in Bioorganic & Medicinal Chemistry Letters.
Recent synthetic methodology developments have improved access to this valuable building block. A 2024 publication in Organic Process Research & Development described a scalable, cost-effective route to 4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid starting from commercially available 2,6-dichloropyridine. The optimized process features a regioselective difluoromethylation step and achieves an overall yield of 68% with >99% purity, addressing previous challenges in large-scale production.
The future research directions for this compound appear promising. Current investigations are exploring its incorporation into PROTAC (proteolysis targeting chimera) molecules, leveraging its ability to simultaneously engage target proteins and E3 ubiquitin ligases. Additionally, its potential in radiopharmaceutical applications is being evaluated, with preliminary studies showing favorable pharmacokinetic properties for PET tracer development. As research continues, 4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid is poised to make significant contributions to multiple therapeutic areas.
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